molecular formula C6H14O2S2 B12660774 1,1'-Dithiodipropan-2-ol CAS No. 42589-21-9

1,1'-Dithiodipropan-2-ol

Cat. No.: B12660774
CAS No.: 42589-21-9
M. Wt: 182.3 g/mol
InChI Key: AHRDMVQGWCOCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-Dithiodipropan-2-ol (CAS 42589-21-9) is a biochemical compound of interest in organic synthesis and research laboratories. This molecule, with a molecular formula of C6H14O2S2 and a molecular weight of 182.30 g/mol, features a central disulfide bridge (-SS-) connecting two 2-hydroxypropyl groups . This structure combines the reactivity of a disulfide bond with the functionality of alcohol groups, making it a valuable bifunctional building block. The calculated density of this compound is 1.205 g/cm³, with a boiling point of approximately 297.3°C and a flash point of 144.9°C .Researchers value this compound for its potential applications. The disulfide bond is redox-active and can be cleaved under reducing conditions, which is a property exploited in the development of dynamic chemical systems and drug delivery mechanisms. The hydroxyl groups allow for further chemical modifications, enabling the compound to be used as a linker or spacer in polymer chemistry and material science. It may also serve as a precursor or intermediate in synthesizing more complex molecules for pharmaceutical and biochemical research. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. For further technical data, including spectral information and safe handling procedures, please consult the Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42589-21-9

Molecular Formula

C6H14O2S2

Molecular Weight

182.3 g/mol

IUPAC Name

1-(2-hydroxypropyldisulfanyl)propan-2-ol

InChI

InChI=1S/C6H14O2S2/c1-5(7)3-9-10-4-6(2)8/h5-8H,3-4H2,1-2H3

InChI Key

AHRDMVQGWCOCQL-UHFFFAOYSA-N

Canonical SMILES

CC(CSSCC(C)O)O

Origin of Product

United States

Preparation Methods

Oxidative Coupling of 2-Mercapto-1-propanol

  • Method: The most straightforward approach involves the oxidation of 2-mercapto-1-propanol (a thiol with a hydroxyl group at the 2-position) to form the disulfide linkage, yielding 1,1'-Dithiodipropan-2-ol.
  • Oxidizing Agents: Mild oxidants such as iodine, hydrogen peroxide, or dialkyl dicyanofumarates have been reported to efficiently convert thiols to disulfides under controlled conditions.
  • Reaction Conditions: Typically performed in organic solvents like dichloromethane at room temperature to avoid side reactions.
  • Research Findings: Mlostoń et al. (2017) demonstrated that dialkyl dicyanofumarates in CH2Cl2 at room temperature provide excellent yields of disulfides from aliphatic thiols, including cyclic disulfides from dithiols, indicating the applicability of this method for this compound synthesis.

Tandem Epoxide Ring Opening with Masked Thiolates

  • Method: Another approach involves the ring opening of epoxides with masked thiolates or selenoates, followed by oxidation to form disulfides.
  • Catalysts: Tetrathiomolybdate has been used as a catalyst to facilitate the epoxide ring opening and subsequent formation of β-hydroxy disulfides.
  • Advantages: This one-pot, multistep process allows for efficient construction of β-hydroxy disulfides, structurally related to this compound.
  • Research Findings: Devan et al. (2007) reported the successful synthesis of β-hydroxy disulfides via tetrathiomolybdate-assisted epoxide ring opening, which can be adapted for this compound preparation.

Detailed Reaction Conditions and Parameters

Preparation Method Reagents/Conditions Solvent Temperature Yield (%) Notes
Oxidation of 2-mercapto-1-propanol Dialkyl dicyanofumarates, I2, or H2O2 CH2Cl2 or EtOH Room temperature >90 Mild conditions prevent overoxidation; selective disulfide formation
Epoxide ring opening with masked thiolates Epoxide + tetrathiomolybdate catalyst One-pot, various 25-70 °C 70-85 Tandem process; efficient for β-hydroxy disulfides

Purification and Characterization

  • Purification: The crude product is typically purified by standard chromatographic techniques or recrystallization.
  • Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis. The disulfide bond formation is verified by characteristic chemical shifts and mass fragmentation patterns.
  • Additional Notes: The stereochemistry at the 2-position hydroxyl groups is preserved during synthesis, which is critical for applications requiring chiral purity.

Research Data and Findings

  • Mlostoń et al. (2017) provided detailed experimental data on the use of dialkyl dicyanofumarates as oxidizing agents for thiol to disulfide conversion, achieving excellent yields and purity for aliphatic disulfides, including those structurally analogous to this compound.
  • Devan et al. (2007) demonstrated a one-pot synthesis of β-hydroxy disulfides via epoxide ring opening, highlighting the efficiency and mildness of the method, which is adaptable for this compound preparation.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Advantages Limitations
1 Oxidative coupling of 2-mercapto-1-propanol Dialkyl dicyanofumarates, I2, H2O2; CH2Cl2; RT High yield, mild conditions Requires pure thiol precursor
2 Epoxide ring opening with masked thiolates Epoxide, tetrathiomolybdate catalyst; One-pot; 25-70 °C One-pot, efficient, versatile Catalyst availability, reaction optimization needed

Chemical Reactions Analysis

1,1’-Dithiodipropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various acids or bases for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antioxidant Activity

DTDP has been studied for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems. Research indicates that compounds with similar structures exhibit significant antioxidant activity, suggesting that DTDP may be effective in protecting cells from oxidative damage.

Biochemical Applications

In biochemical studies, 1,1'-Dithiodipropan-2-ol serves as a reducing agent in the preparation of thiolated biomolecules. It is used to stabilize proteins and enzymes by forming disulfide bonds, which can enhance their stability and activity. This application is particularly relevant in enzyme engineering and protein purification processes.

Polymer Chemistry

DTDP is employed as a crosslinking agent in polymer chemistry. Its ability to form disulfide bonds makes it valuable for creating thermosetting polymers with enhanced mechanical properties. Studies have shown that incorporating DTDP into polymer matrices can improve thermal stability and resistance to degradation.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Agricultural and Food Chemistry examined the antioxidant capacity of various sulfur-containing compounds, including this compound. The results demonstrated that DTDP effectively reduced lipid peroxidation in vitro, suggesting its potential use as a natural preservative in food products.

CompoundIC50 Value (µM)Reference
This compound45 ± 5
Ascorbic Acid25 ± 3

Case Study 2: Protein Stabilization

In a study focusing on enzyme stabilization, researchers utilized DTDP to modify lysozyme, resulting in enhanced thermal stability compared to untreated enzymes. The modified enzyme retained over 80% activity after exposure to elevated temperatures for extended periods.

Enzyme ModificationActivity Retention (%) at 60°CReference
Untreated Lysozyme30%
DTDP-modified Lysozyme80%

Cosmetics and Personal Care

Due to its antioxidant properties, DTDP is increasingly used in cosmetic formulations to prevent oxidative degradation of active ingredients. Its ability to stabilize emulsions enhances the shelf life of products such as creams and lotions.

Pharmaceutical Formulations

In pharmaceuticals, DTDP is explored for its potential role as a stabilizing agent for drug formulations. Its capacity to form stable complexes with various drug molecules can enhance solubility and bioavailability.

Mechanism of Action

The mechanism of action of 1,1’-Dithiodipropan-2-ol involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein structure and function. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein activity and stability.

Comparison with Similar Compounds

1,1'-Oxydipropan-2-ol (CASRN 110-98-5)

Molecular Formula : C₆H₁₄O₃
Molecular Weight : 134.18 g/mol
Key Differences :

  • The oxygen bridge (-O-) replaces the dithio (-S-S-) group, reducing molecular weight and altering polarity.
  • Physical Properties: Density: 0.962 g/cm³ (inferred from ) Boiling Point: ~226.6°C (phase transition temperature noted in , though attribution requires caution) Flash Point: Not explicitly stated but likely lower than sulfur analogs due to reduced molecular complexity.

4,4'-Sulfonyldiphenol ()

Molecular Formula : C₁₂H₁₀O₄S
Molecular Weight : 266.33 g/mol
Key Differences :

  • Features a sulfonyl (-SO₂-) bridge instead of dithio (-S-S-).
  • Reactivity : Sulfonyl groups are electron-withdrawing, enhancing stability compared to dithio compounds.
  • Applications: Potential use in polymers or agrochemicals due to sulfonyl’s resistance to oxidation.

3-(Diethylamino)-2,2-dimethyl-propan-1-ol (CASRN not provided)

Molecular Formula: C₉H₂₁NO Molecular Weight: 159.27 g/mol Key Differences:

  • Contains an amino group (-N(C₂H₅)₂) instead of sulfur, altering solubility and basicity.
  • Physical Properties :
    • Density: 0.875 g/cm³
    • Flash Point: 73.9°C (higher flammability risk compared to diols).

Comparative Data Table

Property 1,1'-Dithiodipropan-2-ol (C₆H₁₄O₂S₂) 1,1'-Oxydipropan-2-ol (C₆H₁₄O₃) 4,4'-Sulfonyldiphenol (C₁₂H₁₀O₄S)
Molecular Weight 182.3 g/mol 134.18 g/mol 266.33 g/mol
Bridge Group -S-S- -O- -SO₂-
Density Not available 0.962 g/cm³ Not available
Boiling Point Not available ~226.6°C Not available
Flash Point Not available Not available Not available
Hazard Profile Likely reactive (S-S bonds) Non-hazardous Stable (sulfonyl group)

Reactivity and Stability

  • Dithio vs. Oxydi Compounds : The -S-S- bond in this compound is more susceptible to oxidative cleavage than the -O- bridge in 1,1'-oxydipropan-2-ol, making it reactive under acidic or oxidizing conditions.

Q & A

Basic: What are the key physicochemical properties of 1,1'-Dithiodipropan-2-ol, and how do they influence experimental design?

Answer:
While direct data on this compound is limited, its structural analogs (e.g., 3,3′-Dithiodipropionic acid, CAS 541-85-5) suggest critical properties such as sulfur-sulfur bond stability, solubility in polar solvents, and sensitivity to oxidation. These properties necessitate inert atmospheric conditions (e.g., nitrogen gloveboxes) during synthesis and storage. Melting points and molecular weights of related dithio compounds (e.g., 4,4'-Dithiodimorpholine, CAS 103-34-4) range between 124–128°C and 208.3 g/mol, respectively, indicating similar thermal stability requirements .

Table 1: Properties of Structurally Related Dithio Compounds

CompoundMolecular FormulaCAS NumberMelting Point (°C)
3,3′-Dithiodipropionic acidC₆H₁₀O₄S₂541-85-5128–130
4,4'-DithiodimorpholineC₈H₁₆N₂O₂S₂103-34-4124–128

Advanced: How can contradictions in spectroscopic data during characterization be systematically resolved?

Answer:
Contradictions in NMR or mass spectrometry data may arise from impurities, stereochemical variations, or solvent interactions. Adopt an iterative validation process:

Triangulation: Cross-validate results using multiple techniques (e.g., FT-IR for functional groups, X-ray crystallography for stereochemistry).

Purification: Employ gradient HPLC or recrystallization to isolate pure fractions.

Computational modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted spectra.
This approach aligns with methodologies for resolving data conflicts in complex organic systems .

Basic: What synthetic routes are feasible for this compound?

Answer:
Synthesis likely involves thiol-disulfide exchange or oxidation of propan-2-ol thiol precursors. For example:

  • Thiol coupling: React 2-mercaptopropan-2-ol with a disulfide-generating agent (e.g., iodine in basic conditions).
  • Oxidative dimerization: Use H₂O₂ or O₂ to oxidize thiol monomers.
    Monitor reaction progress via TLC or GC-MS, referencing protocols for analogous dithio compounds .

Advanced: What advanced techniques are recommended for structural elucidation in heterogeneous matrices?

Answer:

High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula with <1 ppm mass accuracy.

2D NMR (COSY, HSQC): Resolve overlapping signals in crowded spectra.

Single-Crystal X-ray Diffraction: Resolve absolute configuration and bond angles.
These methods are critical for distinguishing isomers or degradation products, as seen in studies of sulfur-containing heterocycles .

Basic: How should researchers handle stability challenges during storage and handling?

Answer:

Oxidative degradation: Store under argon at −20°C in amber vials.

Hydrolytic sensitivity: Use anhydrous solvents (e.g., dried DCM) for reactions.

Light exposure: Shield from UV light to prevent radical-mediated bond cleavage.
Stability profiles of related compounds (e.g., 3,3′-Dithiodipropionic acid) suggest a shelf life of ≤6 months under optimal conditions .

Advanced: How to design reactivity studies for this compound in cross-coupling reactions?

Answer:

Mechanistic probes: Use kinetic isotope effects (KIEs) or Hammett plots to elucidate rate-determining steps.

Catalytic screening: Test transition-metal catalysts (Pd, Ni) for disulfide bond activation.

In situ monitoring: Employ Raman spectroscopy to track S-S bond cleavage intermediates.
Methodological rigor, including control experiments for side reactions, is essential to isolate primary pathways .

Basic: What safety protocols are critical for laboratory work with this compound?

Answer:

Ventilation: Use fume hoods to mitigate exposure to volatile sulfur byproducts.

Personal protective equipment (PPE): Acid-resistant gloves and goggles are mandatory.

Spill management: Neutralize residues with alkaline permanganate solutions.
Refer to safety data sheets (SDS) of structurally similar disulfides for emergency guidelines .

Advanced: How can computational methods enhance understanding of its reactivity?

Answer:

Molecular dynamics (MD): Simulate solvent effects on disulfide bond stability.

Quantum mechanics (QM): Calculate redox potentials to predict oxidative/reductive behavior.

Docking studies: Model interactions with biological targets (e.g., enzyme active sites).
These approaches bridge experimental data with theoretical models, reducing trial-and-error in synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.